(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one
Description
(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by two 3-chlorophenyl groups attached to an α,β-unsaturated ketone backbone. Chalcones, with their conjugated π-system, are pivotal in materials science and medicinal chemistry due to their nonlinear optical properties, antimicrobial activity, and role as intermediates in flavonoid biosynthesis . The compound’s structure (molecular formula: C₁₅H₁₀Cl₂O, molecular weight: 277.15) features two chlorine atoms at the meta positions of the aromatic rings, influencing its electronic and steric properties .
Properties
IUPAC Name |
(E)-1,3-bis(3-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOUSFCJLZEVQJ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Reaction Conditions
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Reactants : Equimolar quantities of 3-chlorobenzaldehyde and 3-chloroacetophenone.
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Solvent : Methanol or ethanol, favoring solubility and reaction homogeneity.
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Reaction Time : 6–8 hours under continuous stirring at room temperature.
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Workup : Filtration of the crude product, followed by washing with cold water and recrystallization from methanol.
Table 1: Optimized Reaction Parameters
The reaction’s selectivity for the E-isomer arises from the thermodynamic stability of the trans-configured α,β-unsaturated ketone, as confirmed by X-ray diffraction (XRD) studies of analogous compounds.
Mechanistic Insights and Stereochemical Control
The reaction mechanism involves three critical steps:
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Enolate Formation : Deprotonation of 3-chloroacetophenone by NaOH generates a resonance-stabilized enolate.
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Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde, forming a β-hydroxy ketone intermediate.
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Dehydration : Base-mediated elimination of water yields the conjugated enone system.
The E-configuration is favored due to reduced steric hindrance between the 3-chlorophenyl groups, as evidenced by the C=C bond torsion angles (≈162.9°) observed in related bis-chalcone structures.
Spectroscopic Characterization and Validation
Post-synthesis characterization ensures structural fidelity and purity. Key analytical data include:
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
X-ray Diffraction (XRD) Analysis
XRD studies of analogous compounds reveal planar geometries with dihedral angles <10° between aromatic rings and the enone plane, ensuring conjugation.
Alternative Methodologies and Comparative Analysis
While the Claisen-Schmidt condensation dominates, alternative approaches include:
Acid-Catalyzed Condensation
Microwave-Assisted Synthesis
Table 2: Method Comparison
| Method | Yield (%) | Reaction Time | Isomeric Purity |
|---|---|---|---|
| Claisen-Schmidt (Base) | 70–85 | 6–8 hours | >95% E |
| Acid-Catalyzed | 50–60 | 12–24 hours | 80–85% E |
| Microwave-Assisted | 75–80 | 0.5 hours | >90% E |
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Cyclization Reactions
The enone system undergoes cyclization under acidic or oxidative conditions to form heterocyclic derivatives:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Iodine-mediated | I₂, acetic acid, 100°C, 55 minutes | Flavone/coumarin derivatives | 95% | |
| Base-catalyzed | KOH/EtOH, reflux | Pyrazoline derivatives | 80–90% |
Mechanism :
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Iodine facilitates electrophilic cyclization by polarizing the α,β-unsaturated bond, enabling nucleophilic attack from adjacent groups .
Reduction Reactions
The ketone and alkene functionalities are susceptible to reduction:
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Ketone Reduction : Sodium borohydride (NaBH₄) reduces the carbonyl to a secondary alcohol.
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Conditions : NaBH₄, methanol, room temperature.
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Outcome : Saturated alcohol derivative with retained chlorophenyl groups.
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Double Bond Reduction : Hydrogenation (H₂/Pd-C) yields the saturated 1,3-bis(3-chlorophenyl)propan-1-one.
Electrophilic Additions
The α,β-unsaturated system participates in conjugate additions:
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Michael Addition : Nucleophiles (e.g., amines, thiols) attack the β-carbon.
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Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) generates an epoxide at the double bond .
Oxidation Reactions
The enone system undergoes oxidative cleavage:
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Ozonolysis : Produces 3-chlorobenzaldehyde and diketone fragments.
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KMnO₄/H₂SO₄ : Cleaves the double bond to form carboxylic acid derivatives.
Structural and Reactivity Insights
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Crystallography : X-ray studies confirm the s-trans conformation of the enone group (C–C–C=C torsion angle: −162.88°), which enhances electrophilic reactivity .
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Electronic Effects : The 3-chlorophenyl groups increase electrophilicity at the β-carbon via inductive withdrawal, favoring nucleophilic attacks .
Comparative Reactivity
The compound’s reactivity differs from non-chlorinated chalcones:
| Feature | (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one | Non-chlorinated Chalcone |
|---|---|---|
| Electrophilicity | Enhanced due to Cl substituents | Moderate |
| Cyclization Efficiency | Higher yields (95% vs. 70–85%) | Lower |
| Oxidative Stability | Resists autoxidation | Prone to degradation |
Scientific Research Applications
Chalcones, including (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one, are known for their anti-inflammatory , antimicrobial , and anticancer properties. The compound's biological activity is attributed to its ability to interact with various cellular targets, including enzymes and proteins involved in disease processes.
Anticancer Research
Recent studies have highlighted the potential of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one in cancer therapy. For instance:
- Case Study : A study demonstrated that this chalcone derivative promotes apoptosis in hepatocellular carcinoma cells by suppressing the RAS-ERK and AKT/FOXO3a signaling pathways . The compound was shown to inhibit cell viability and induce DNA double-strand breaks in tumor cells.
Antimicrobial Activity
Chalcones have been reported to exhibit antimicrobial properties against various pathogens:
- Research Findings : In vitro studies indicate that (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one demonstrates significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membrane integrity .
Anti-inflammatory Effects
The anti-inflammatory properties of chalcones make them candidates for treating inflammatory diseases:
Mechanism of Action
The mechanism of action of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways. The compound’s α, β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Structural Variations and Dihedral Angles
Chalcone derivatives exhibit structural diversity based on substituent positions and types. Key comparisons include:
Key Observations :
- Substituent Position : Meta-substituted chlorines (3-Cl) in the title compound create a larger dihedral angle (46.7°) compared to para-substituted analogues (e.g., 4-Cl: 32.4–46.0°), reducing π-conjugation and altering electronic properties .
- Methoxy (4-OMe) groups donate electrons, altering solubility and reactivity .
Physical and Chemical Properties
- (2E)-3-(3-Cl-phenyl)-1-(5-Cl-thiophen-2-yl)prop-2-en-1-one: MP 120–122°C, lower than phenyl-substituted chalcones due to thiophene’s reduced symmetry . Methyl-substituted derivative: MP 124–126°C, lower than halogenated analogues due to weaker dipole interactions .
- Synthesis: Most chalcones are synthesized via Claisen-Schmidt condensation. For example, (2E)-1,3-Bis(4-Br-phenyl)prop-2-en-1-one is prepared by reacting 4-bromoacetophenone with 4-bromobenzaldehyde in acidic conditions, yielding 86% after recrystallization .
Biological Activity
(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activities associated with (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one, supported by data tables and findings from various studies.
Chemical Structure and Properties
The structure of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one features two chlorophenyl groups attached to a prop-2-en-1-one backbone. The presence of the α,β-unsaturated carbonyl system allows this compound to act as a Michael acceptor, facilitating interactions with various biological targets.
Antimicrobial Activity
Research indicates that (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. The compound's efficacy in inhibiting bacterial growth suggests potential applications in treating infections caused by resistant strains .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Enterococcus faecalis | Inhibitory | |
| Mycobacterium smegmatis | Moderate activity |
Anticancer Activity
Several studies have highlighted the anticancer potential of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one. It has demonstrated antiproliferative effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism involves the inhibition of tubulin assembly and induction of apoptosis .
| Cancer Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 | 5.12 | Antiproliferative | |
| MDA-MB-231 | 4.75 | Apoptosis induction |
The biological activity of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting pathways involved in inflammation and cancer cell proliferation.
Key Mechanisms:
- Inhibition of Enzymes : The compound inhibits specific enzymes involved in inflammatory processes.
- Tubulin Destabilization : It disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
A recent study evaluated the antiproliferative effects of a series of chalcone derivatives, including (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one. The results indicated that this compound significantly inhibited cell growth in p53-dependent cancer cells while showing less toxicity towards normal fibroblasts .
Q & A
Q. What are the standard synthetic routes for (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one, and how can purity be optimized?
The compound is typically synthesized via the Claisen-Schmidt condensation between 3-chlorobenzaldehyde and 3-chloroacetophenone under basic conditions (e.g., NaOH in ethanol). Key steps include:
- Stirring reactants in ethanol with a catalytic base at room temperature for 24–48 hours.
- Purification via recrystallization using ethanol or methanol to achieve >95% purity .
- Monitoring reaction progress using thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) as the mobile phase.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray Diffraction (XRD): Determines crystal packing and stereochemistry. For example, the triclinic system (space group P1) with unit cell parameters a = 5.8884 Å, b = 7.3328 Å, c = 14.6752 Å, α = 102.82°, β = 95.00°, γ = 92.93° .
- NMR/FT-IR: Confirm the (2E) configuration via coupling constants (J = 15–16 Hz for α,β-unsaturated ketones) and carbonyl stretching (~1650–1680 cm⁻¹) .
- Single-crystal refinement: Use SHELXL for high-precision refinement (R factor < 0.05) .
| Crystallographic Data | Values |
|---|---|
| Space group | P1 |
| a, b, c (Å) | 5.8884, 7.3328, 14.6752 |
| α, β, γ (°) | 102.82, 95.00, 92.93 |
| V (ų) | 613.88 |
Advanced Research Questions
Q. How can crystallographic disorder in the α,β-unsaturated ketone moiety be resolved during refinement?
- Use the SQUEEZE algorithm in PLATON to model solvent-accessible voids.
- Apply restraints to anisotropic displacement parameters (ADPs) for overlapping atoms.
- Validate with residual density maps (<±0.5 eÅ⁻³) .
Q. What computational methods are suitable for modeling electronic properties and non-covalent interactions?
- DFT calculations (B3LYP/6-311++G(d,p)): Predict HOMO-LUMO gaps (e.g., 3.8–4.2 eV) and electrostatic potential surfaces to identify reactive sites .
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer .
Q. How do structural modifications (e.g., substituent position) affect antimicrobial activity?
- Compare bioactivity data for 3-chloro vs. 4-chloro substituents:
- 3-Chlorophenyl groups enhance lipophilicity (log P ~3.5), improving membrane penetration .
- Electron-withdrawing substituents increase electrophilicity, enhancing interaction with microbial enzymes .
Q. What strategies optimize second-harmonic generation (SHG) efficiency in crystalline forms?
- Align molecular dipoles via C–H···O hydrogen bonds and antiparallel π-stacking.
- Measure SHG intensity relative to urea; values >10× indicate non-centrosymmetric packing .
Methodological Challenges and Solutions
Q. How to address hygroscopicity during single-crystal X-ray diffraction?
- Collect data at low temperature (100–150 K) to minimize moisture absorption.
- Coat crystals with Paratone-N oil or mount under inert gas .
Q. How to reconcile contradictory bioactivity data across studies?
- Perform structure-activity relationship (SAR) studies with standardized assays (e.g., CLSI guidelines).
- Control variables: bacterial strain (ATCC vs. clinical isolates), solvent (DMSO concentration ≤1%) .
Q. What computational approaches correlate molecular structure with mechanical properties?
Q. How to optimize reaction yields for gram-scale synthesis?
- Replace ethanol with methanol for faster kinetics (yield increase from 65% to 82%).
- Use microwave-assisted synthesis (60°C, 30 min) to reduce reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
